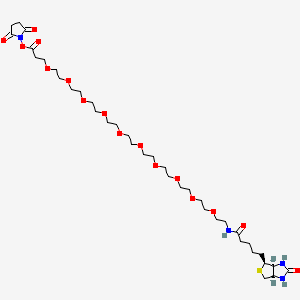
Biotin-PEG10-NHS ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG10-NHS ester: is a compound that combines biotin, polyethylene glycol (PEG), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in biochemical and biomedical research due to its ability to form stable covalent bonds with primary amines in proteins, peptides, and other molecules. The biotin component allows for specific binding to avidin or streptavidin, while the PEG spacer enhances solubility and reduces steric hindrance .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG10-NHS ester involves the conjugation of biotin with PEG and NHS ester. The process typically starts with the activation of biotin using NHS and a coupling agent like dicyclohexylcarbodiimide (DCC). The activated biotin is then reacted with PEG to form the final product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under mild conditions to preserve the integrity of the biotin and PEG .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, purification steps such as chromatography, and stringent quality control to ensure high purity and consistency of the final product .
化学反应分析
Types of Reactions: Biotin-PEG10-NHS ester primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for labeling sensitive biomolecules .
Common Reagents and Conditions:
Reagents: Primary amines (e.g., lysine residues in proteins), buffers (e.g., phosphate-buffered saline)
Conditions: Mild pH (7.0-8.5), room temperature, short reaction times (typically 30 minutes to 2 hours)
Major Products: The major product of the reaction is a biotinylated molecule where the this compound has formed a covalent bond with the target molecule, enhancing its detection and purification capabilities .
科学研究应用
Chemistry: Biotin-PEG10-NHS ester is used in the synthesis of biotinylated polymers and other bioconjugates. It facilitates the attachment of biotin to various molecules, enabling their use in affinity chromatography and other separation techniques .
Biology: In biological research, this compound is employed to label proteins, nucleic acids, and other biomolecules. This labeling allows for the detection, localization, and quantification of these molecules in various assays, including Western blotting, ELISA, and immunohistochemistry .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. It enables the targeted delivery of drugs and imaging agents to specific cells or tissues, improving the efficacy and specificity of treatments .
Industry: In industrial applications, this compound is used in the production of biosensors and other analytical devices. Its ability to form stable biotinylated surfaces enhances the sensitivity and reliability of these devices .
作用机制
Biotin-PEG10-NHS ester exerts its effects through the formation of covalent bonds with primary amines in target molecules. The NHS ester group reacts with the amine, forming a stable amide bond. The biotin moiety then binds specifically to avidin or streptavidin, allowing for the detection and purification of the biotinylated molecule. The PEG spacer enhances solubility and reduces steric hindrance, improving the overall performance of the biotinylated molecule .
相似化合物的比较
- Biotin-PEG3-NHS ester
- Biotin-PEG4-NHS ester
- Biotin-PEG12-NHS ester
- Biotin-SS-NHS ester
Uniqueness: Biotin-PEG10-NHS ester is unique due to its longer PEG spacer (10 ethylene glycol units), which provides greater solubility and reduced steric hindrance compared to shorter PEG spacers. This makes it particularly useful for labeling large biomolecules and for applications requiring high solubility and stability .
属性
分子式 |
C37H64N4O16S |
|---|---|
分子量 |
853.0 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C37H64N4O16S/c42-32(4-2-1-3-31-36-30(29-58-31)39-37(46)40-36)38-8-10-48-12-14-50-16-18-52-20-22-54-24-26-56-28-27-55-25-23-53-21-19-51-17-15-49-13-11-47-9-7-35(45)57-41-33(43)5-6-34(41)44/h30-31,36H,1-29H2,(H,38,42)(H2,39,40,46)/t30-,31-,36-/m0/s1 |
InChI 键 |
BKCPZQDKBUIRQP-QOIMHMMJSA-N |
手性 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


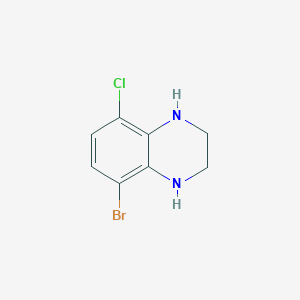
![tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)hex-4-en-2-yl]carbamate](/img/structure/B15145363.png)

![(2S,4R)-N-[(1S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide;hydrate;hydrochloride](/img/structure/B15145379.png)
![[2-(2,6-Dimethoxy-4-prop-1-enylphenoxy)-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate](/img/structure/B15145383.png)
![20-Hydroxy-8,8,14,15,19,19-hexamethyl-10-(2-methylbut-2-enoyloxy)-21-oxahexacyclo[18.2.2.01,18.02,15.05,14.06,11]tetracos-4-ene-11-carboxylic acid](/img/structure/B15145384.png)
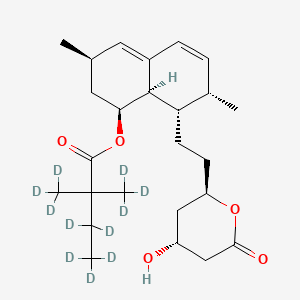


![(1S,4S,5R,9R,10S,13S)-10-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B15145404.png)
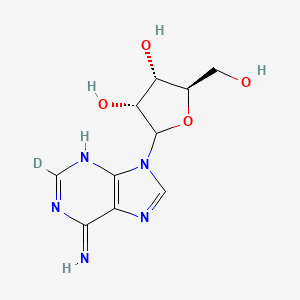

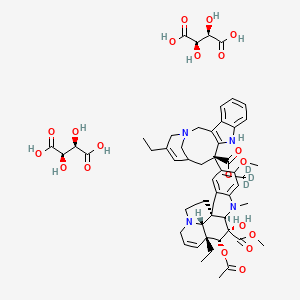
![Ethyl 2-[3-(2-morpholin-4-yl-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B15145441.png)
